molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

カタログ番号: B1574441
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.

科学的研究の応用

Quantitative Characterization of Therapeutic Index

  • A study examined the therapeutic index of Oxybutynin XL, which is crucial for evaluating safe and effective dosage regimens. The study utilized mixed-effects modeling to understand the dose-efficacy and dose-side effect curves of Oxybutynin XL, highlighting its development for controlled-release oral formulation (Gupta et al., 1999).

Application in Treatment of Drug Dependence

  • Research into TRK-820, a novel opioid κ receptor agonist, has shown potential for treating drug dependence. This compound demonstrated high selectivity for opioid κ receptors and was effective in suppressing the rewarding effects induced by morphine and cocaine, as well as attenuating nicotine-withdrawal aversion (Hasebe et al., 2004).

Advances in Cancer Treatment

  • DS-8201a, a novel HER2-Targeting ADC with a topoisomerase I inhibitor, showed promising antitumor efficacy. This drug was effective in HER2-positive gastric cancer models and also in T-DM1–insensitive patient-derived xenograft (PDX) models with high HER2 expression (Ogitani et al., 2016).

Antinociceptive Effects

  • TRK-820, a κ-opioid receptor agonist, has been researched for its potent antinociceptive effects. This compound is significantly more potent than traditional pain relief medications like morphine, indicating its potential in pain management (Endoh et al., 1999).

Heart Failure Management

  • A study on Metoprolol CR/XL in chronic heart failure demonstrated that this drug could lower mortality in patients with decreased ejection fraction and symptoms of heart failure, marking a significant advancement in cardiovascular disease management (Hjalmarson et al., 1999).

Novel Approaches in Solid Tumor Treatment

  • AMG 820, a monoclonal anti-colony-stimulating factor 1 receptor antibody, was explored for its potential in treating advanced solid tumors. The study focused on the safety, pharmacokinetics, and antitumor activity of AMG 820 (Papadopoulos et al., 2017).

Bystander Killing Effect in Tumor Treatment

  • Research into DS-8201a also revealed its bystander killing effect in tumors with HER2 heterogeneity. This effect was due to the highly membrane-permeable payload of DS-8201a, which was beneficial in treating tumors unresponsive to other therapies (Ogitani et al., 2016).

Pharmacokinetic and Pharmacodynamic Modeling

  • The study on DS-8201a included the application of population pharmacokinetic and exposure-response modeling, predicting a 50% objective response rate in patients with heavily pretreated breast cancer. This modeling is critical for dose selection in phase 2 trials (Yoshihara et al., 2017).

特性

分子式

C26H32BrF3N8O

外観

Solid powder

同義語

XL820;  XL 820;  XL-820;  XL820001; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。